

Introduction: The Significance of Fluorination and α -Methylation in Amino Acid Design

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Compound of Interest

Compound Name: 2-Amino-2-(4-fluoro-phenyl)-propionic acid

Cat. No.: B3423653

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In the landscape of modern drug discovery and peptide engineering, the strategic modification of amino acid scaffolds is a cornerstone of innovation. 2-Amino-2-(4-fluorophenyl)-propionic acid, also known as 4-fluoro- α -methylphenylalanine, represents a compelling example of such a modification. This non-proteinogenic amino acid incorporates two key structural features that distinguish it from its natural counterpart, phenylalanine: a fluorine atom on the phenyl ring and a methyl group at the α -carbon.

The introduction of fluorine can profoundly alter a molecule's properties, often enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and modulating lipophilicity^[1]. The α -methyl group provides steric bulk that can enforce specific peptide conformations and protect against enzymatic degradation by peptidases.

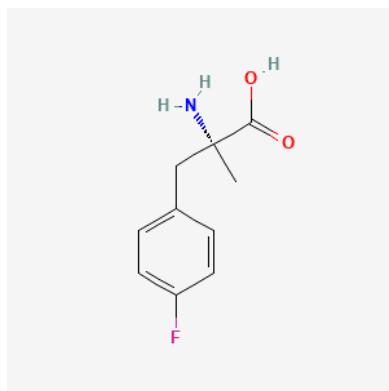
Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for its effective application. These properties—specifically ionization constant (pKa), lipophilicity (logP), and solubility—govern the molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of these core properties, grounded in authoritative experimental methodologies, to empower researchers in drug development and chemical biology. While experimentally determined data for this specific molecule is scarce in public literature, this guide focuses on the gold-standard protocols for their determination, providing a robust framework for laboratory investigation.

Part 1: Molecular Identity and Core Properties

Precise identification is the foundation of any chemical analysis. The structural features of 2-Amino-2-(4-fluorophenyl)-propionic acid are distinct from its more commonly studied isomer, 4-fluorophenylalanine.

Identifier	Information	Source
IUPAC Name	2-Amino-2-(4-fluorophenyl)propanoic acid	-
Synonyms	4-Fluoro- α -methylphenylalanine, α -Methyl-4-fluorophenylalanine	[2]
CAS Number	Not readily available for racemic mixture. D-enantiomer: 14606002	[2]
Molecular Formula	$C_{10}H_{12}FNO_2$	[2]
Molecular Weight	197.21 g/mol	[3][4]

Chemical Structure



[2]

The presence of a chiral center at the α -carbon means the molecule exists as two enantiomers (D and L). The properties described herein are generally applicable to the racemic mixture, though specific biological activities are often enantiomer-dependent.

Part 2: Ionization Behavior (pKa) - The Key to pH-Dependent Identity

Expert Insight: For an amino acid, pKa is arguably its most critical physicochemical parameter. It defines the molecule's charge state across a range of pH values, directly influencing its solubility, membrane permeability, and ability to interact with biological targets. As a zwitterionic compound, 2-Amino-2-(4-fluorophenyl)-propionic acid possesses two ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH₂). Consequently, it will have two distinct pKa values.

While specific experimental values for this compound are not published, we can infer expected ranges from its parent structures. The non-fluorinated analogue, α -methylphenylalanine, has predicted pKa values of ~2.5 (acidic) and ~9.7 (basic)[5]. The electron-withdrawing effect of the fluorine atom on the phenyl ring is expected to have a minor acidifying effect.

Protocol for pKa Determination by Potentiometric Titration

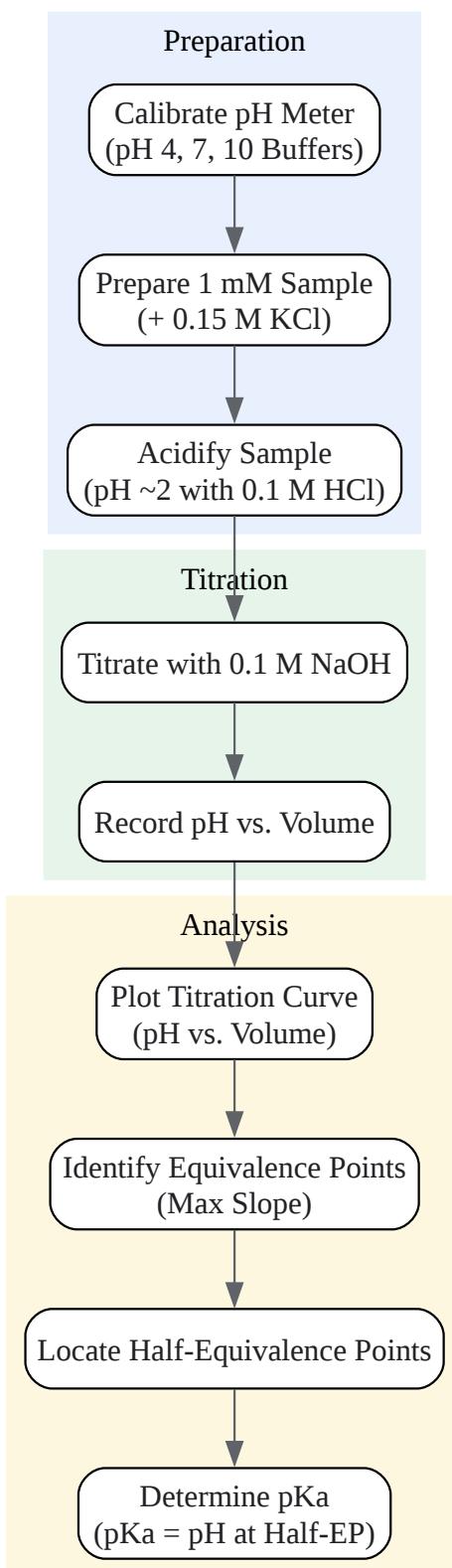
This method remains the gold standard for its accuracy and reliability. It involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte.

Methodology:

- System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[6].
- Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in deionized water or a suitable buffer[6]. To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl)[6].
- Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using a standardized solution of 0.1 M hydrochloric acid (HCl) to ensure both functional groups are fully protonated[6].
- Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of a standardized 0.1 M sodium hydroxide (NaOH) solution[6].
- Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute)[6]. Continue the titration until the pH reaches

~12-12.5 to ensure complete deprotonation of both groups.

- Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point reveals the pKa of the carboxylic acid group (pK_{a1}), and the second reveals the pKa of the amino group (pK_{a2})[7][8]. The equivalence points are identified as the points of maximum slope on the curve (inflection points).

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Caption: Workflow for pKa determination by potentiometric titration.

Part 3: Lipophilicity Assessment (logP/logD)

Expert Insight: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME properties. The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually expressed in its logarithmic form, logP. For ionizable compounds like amino acids, the distribution coefficient (logD) is more relevant as it accounts for both the neutral and ionized species at a given pH.

The OECD Guideline 107 "Shake-Flask Method" is the universally recognized standard for experimental logP determination for compounds with expected logP values between -2 and 4. [9].

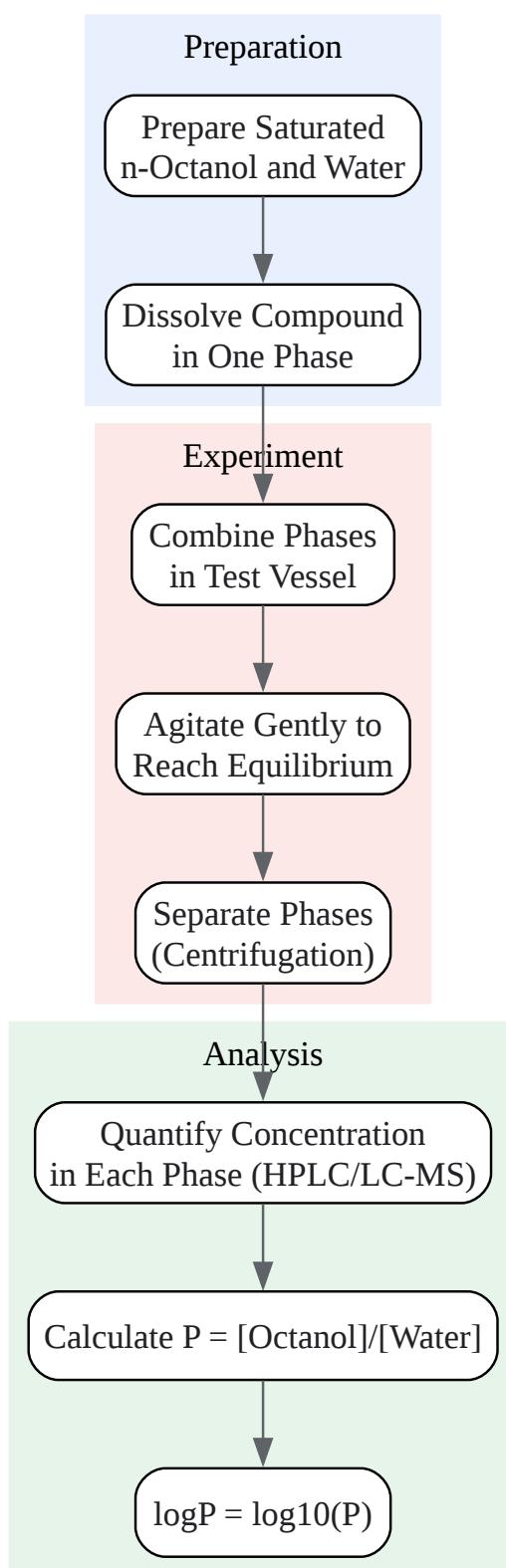
Protocol for logP Determination via Shake-Flask Method (OECD 107)

This method directly measures the partitioning of the solute between two immiscible phases.

Methodology:

- Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing them to separate for at least 24 hours.
- Sample Dosing: Accurately weigh the compound and dissolve it in the phase in which it is more soluble. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
- Partitioning: Combine the two phases in a suitable vessel (e.g., a centrifuge tube) at a defined volume ratio. The choice of ratio depends on the estimated logP to ensure quantifiable amounts remain in both phases.
- Equilibration: Agitate the vessel at a constant temperature (e.g., 20-25°C) until equilibrium is reached. This can be achieved by gentle shaking or stirring[10]. Vigorous shaking should be avoided as it can promote the formation of emulsions that are difficult to break[10].

- Phase Separation: Separate the two phases cleanly. Centrifugation is the most effective method to ensure complete separation[9].
- Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. Perform the determination in triplicate[9].

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Caption: OECD 107 Shake-Flask method workflow for logP determination.

Part 4: Aqueous Solubility Profile

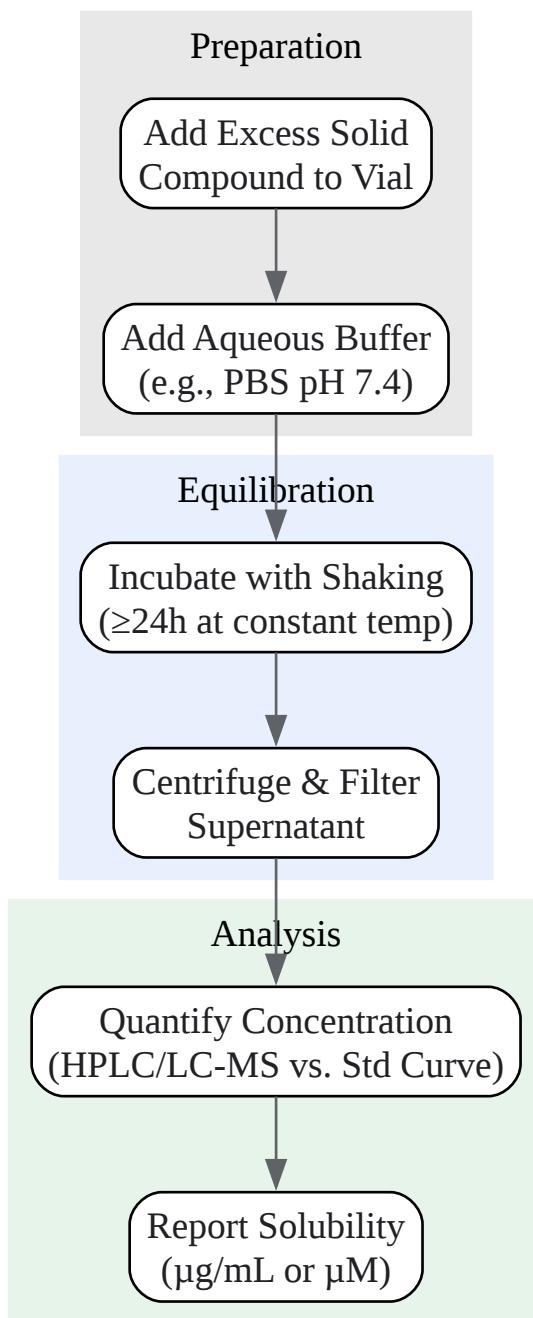
Expert Insight: Aqueous solubility is a fundamental property that affects a drug candidate's entire development lifecycle, from in vitro assay performance to final formulation and oral bioavailability. Low solubility is a primary cause of failure for many promising compounds. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium with its solid phase, is the most relevant and definitive measure for drug development.[11][12].

Protocol for Thermodynamic Solubility Determination

This assay measures the true equilibrium solubility of the solid compound.

Methodology:

- System Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions)[13].
- Sample Addition: Add an excess amount of the solid compound to a vial to ensure that undissolved solid remains at the end of the experiment[11].
- Equilibration: Add a precise volume of the buffer to the vial. Seal the vial and incubate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or more) to allow the system to reach equilibrium[2][11].
- Sample Processing: After incubation, visually confirm the presence of undissolved solid. Separate the solid from the supernatant by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.
- Quantification: Accurately dilute the filtered supernatant and determine the compound's concentration using a validated analytical method (e.g., LC-MS or HPLC-UV) against a calibration curve prepared from a stock solution of known concentration (e.g., in DMSO)[13].
- Reporting: Report the solubility in units of µg/mL or µM[13]. The experiment should be performed in at least duplicate.



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Caption: Workflow for determining thermodynamic aqueous solubility.

Summary and Future Directions

The rational design of novel therapeutics and research tools hinges on a precise understanding of their physicochemical properties. 2-Amino-2-(4-fluorophenyl)-propionic acid is a compound

of significant interest due to its unique structural motifs. While direct experimental data is not widely available, the authoritative protocols detailed in this guide provide a clear path for its comprehensive characterization.

Property	Significance	Recommended Method	Expected Value (Estimate)
pKa ₁ (Carboxyl)	Determines negative charge at high pH	Potentiometric Titration	~2-3
pKa ₂ (Amino)	Determines positive charge at low pH	Potentiometric Titration	~9-10
logP	Measures intrinsic lipophilicity	OECD 107 Shake-Flask	-0.5 to 0.5 (Slightly more lipophilic than α-methylphenylalanine due to fluorine)
Solubility	Impacts bioavailability and formulation	Thermodynamic Shake-Flask	pH-dependent; lowest near isoelectric point

The experimental determination of these values is a crucial next step for any research program intending to utilize this compound. Such data will enable more accurate predictions of its *in vivo* behavior and facilitate its successful incorporation into next-generation peptides and small molecule drugs.

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